molecular formula C7HCl3F2O B8639290 Benzoyl chloride, 2,3-dichloro-4,5-difluoro- CAS No. 112062-54-1

Benzoyl chloride, 2,3-dichloro-4,5-difluoro-

Cat. No. B8639290
M. Wt: 245.4 g/mol
InChI Key: COZPCXRNQMHJED-UHFFFAOYSA-N
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Patent
US04788320

Procedure details

Magnesium turnings (0.77 g) and carbon tetrachloride (0.4 ml) was added to absolute ethanol (5.3 ml). To the stirring suspension was added a solution of diethyl malonate (4.89 g) and absolute ethanol (8.5 ml) in toluene (21.3 ml) dropwise during 40 minutes at 20° to 40° C. The mixture was stirred at 50° to 60° C. for 2 hours, and then cooled in an acetone-dry ice bath. A solution of 2,3-dichloro-4,5-difluorobenzoyl chloride (6.00 g) in anhydrous toluene (7.1 ml) was added dropwise to the resulting solution at -18° to -13° C. during 10 minutes. The mixture was warmed gradually to room temperature during 2 hours and then mixed with ice water (17 ml) containing concentrated sulfuric acid (1.1 ml). The resulting organic layer was collected and the water layer was extracted with toluene. The combined organic layer was washed with water, dried over anhydrous sodium sulfate and then concentrated to give the title compound (9.68 g) as pale yellow oil.
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step Two
Quantity
21.3 mL
Type
solvent
Reaction Step Two
Quantity
8.5 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
7.1 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
17 mL
Type
reactant
Reaction Step Four
Quantity
1.1 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[Cl:13][C:14]1[C:22]([Cl:23])=[C:21]([F:24])[C:20]([F:25])=[CH:19][C:15]=1[C:16](Cl)=[O:17].S(=O)(=O)(O)O>C1(C)C=CC=CC=1.C(O)C.C(Cl)(Cl)(Cl)Cl>[Cl:13][C:14]1[C:22]([Cl:23])=[C:21]([F:24])[C:20]([F:25])=[CH:19][C:15]=1[C:16]([CH:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[C:2]([O:10][CH2:11][CH3:12])=[O:9])=[O:17]

Inputs

Step One
Name
Quantity
0.77 g
Type
reactant
Smiles
[Mg]
Name
Quantity
5.3 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.4 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
4.89 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
21.3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
8.5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C(=C1Cl)F)F
Name
Quantity
7.1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
ice water
Quantity
17 mL
Type
reactant
Smiles
Step Five
Name
Quantity
1.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° to 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an acetone-dry ice bath
CUSTOM
Type
CUSTOM
Details
The resulting organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with toluene
WASH
Type
WASH
Details
The combined organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(=O)C(C(=O)OCC)C(=O)OCC)C=C(C(=C1Cl)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.68 g
YIELD: CALCULATEDPERCENTYIELD 107.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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